8-[(2-Hydroxy-2-phenylethyl)amino]-1,3,7-trimethyl-1,3,7-trihydropurine-2,6-di one
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Overview
Description
8-[(2-HYDROXY-2-PHENYLETHYL)AMINO]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is a derivative of xanthine and is structurally related to caffeine and theobromine. It exhibits significant biological activity, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(2-HYDROXY-2-PHENYLETHYL)AMINO]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the reaction of 8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methylxanthine with primary and secondary amines in an aqueous dioxane medium . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups in the xanthine ring, converting them to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents that can modify the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated xanthine derivatives.
Substitution: Various substituted xanthine derivatives with modified pharmacological properties.
Scientific Research Applications
8-[(2-HYDROXY-2-PHENYLETHYL)AMINO]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has numerous applications in scientific research:
Chemistry: Used as a model compound for studying xanthine derivatives and their chemical behavior.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through interaction with adenosine receptors and inhibition of phosphodiesterase enzymes. By binding to adenosine receptors, it can modulate neurotransmitter release and influence various physiological processes. Inhibition of phosphodiesterase enzymes leads to increased levels of cyclic AMP, which can affect cellular signaling pathways and result in various pharmacological effects .
Comparison with Similar Compounds
Caffeine: Structurally similar but lacks the phenylethyl group.
Theobromine: Similar xanthine derivative with different substituents.
Theophylline: Another xanthine derivative with bronchodilator properties.
Uniqueness: 8-[(2-HYDROXY-2-PHENYLETHYL)AMINO]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of the phenylethyl group, which imparts distinct pharmacological properties. This structural feature allows for specific interactions with biological targets that are not observed with other xanthine derivatives .
Properties
Molecular Formula |
C16H19N5O3 |
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Molecular Weight |
329.35 g/mol |
IUPAC Name |
8-[(2-hydroxy-2-phenylethyl)amino]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H19N5O3/c1-19-12-13(20(2)16(24)21(3)14(12)23)18-15(19)17-9-11(22)10-7-5-4-6-8-10/h4-8,11,22H,9H2,1-3H3,(H,17,18) |
InChI Key |
JXNWYWZIOMMTSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1NCC(C3=CC=CC=C3)O)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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